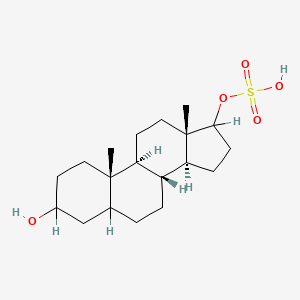

Androstane-3,17-diol 17-sulfate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24869-99-6 |

|---|---|

Molekularformel |

C19H32O5S |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H32O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12-17,20H,3-11H2,1-2H3,(H,21,22,23)/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |

InChI-Schlüssel |

KWYNDVHEQWYGIL-CAHXEBCQSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)O |

Isomerische SMILES |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4OS(=O)(=O)O)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)O |

Synonyme |

AD sulfate androstane-3,17-diol 17-sulfate androstane-3,17-diol 17-sulfate, (3beta, 5alpha, 17beta)-isomer androstane-3,17-diol 17-sulphate |

Herkunft des Produkts |

United States |

Biosynthesis, Interconversion, and Metabolic Fate of Androstane 3,17 Diol 17 Sulfate

Precursor Pathways and Enzymatic Synthesis of the Sulfate (B86663) Ester

The creation of androstane-3,17-diol (B1195386) 17-sulfate involves specific precursor molecules and enzymes that facilitate the addition of a sulfate group.

Role of Dihydrotestosterone (B1667394) (DHT) as a Precursor

Dihydrotestosterone (DHT) serves as a crucial precursor in the biosynthesis of androstane-3,17-diol. wikipedia.orgfrontiersin.orgnih.gov DHT is a potent androgen that can be metabolized into various downstream compounds, including 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). frontiersin.orgnih.gov This conversion is carried out by enzymes belonging to the aldo-keto reductase superfamily, such as 3α-hydroxysteroid dehydrogenase (3α-HSD), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Specifically, the reduction of DHT at the 3-keto position by these enzymes leads to the formation of 3α- and 3β-androstanediols. nih.gov These androstanediols can then undergo sulfation. For instance, in porcine Leydig cells, 5α-androstane-3β,17β-diol sulfate has been identified as a major secretory product. nih.gov

Specific Steroid Sulfotransferases (SULTs) Involved in 17-Sulfation

The sulfation of androstane-3,17-diol is catalyzed by a family of enzymes known as steroid sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.gov

Several SULT isoforms are involved in steroid sulfation, with varying substrate specificities and tissue distributions. nih.gov The key isoforms for the sulfation of neutral hydroxysteroids like androstane-3,17-diol are SULT2A1 and SULT2B1. bioscientifica.com

SULT2A1: This isoform exhibits a broad substrate specificity, sulfating not only 3β-hydroxysteroids like dehydroepiandrosterone (B1670201) (DHEA), but also 3α-hydroxysteroids, estrogens, and various xenobiotics. bioscientifica.com SULT2A1 is predominantly expressed in the liver and adrenal glands, where it plays a significant role in steroid and bile acid metabolism. nih.govgenecards.org It is also expressed in the testes. bioscientifica.com

SULT2B1: This isoform has two sub-isoforms, SULT2B1a and SULT2B1b. SULT2B1a preferentially sulfates pregnenolone (B344588), while SULT2B1b has a preference for cholesterol. bioscientifica.com SULT2B1 expression is low or absent in the testis but increases significantly along the epididymis, where it may be involved in the formation of sterol sulfates. bioscientifica.com

The following table summarizes the primary SULT isoforms involved in the sulfation of androstane-3,17-diol precursors and related steroids.

| SULT Isoform | Primary Substrates | Key Tissue Distribution |

| SULT2A1 | DHEA, 3α/3β-hydroxysteroids, estrogens | Liver, adrenal glands, testis bioscientifica.comnih.govgenecards.org |

| SULT2B1a | Pregnenolone | Epididymis bioscientifica.com |

| SULT2B1b | Cholesterol | Epididymis bioscientifica.com |

The expression of SULT enzymes is regulated by various genetic and environmental factors. For instance, the expression of SULT2A1 is under the control of multiple nuclear receptors, including the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov During an acute-phase response, such as that induced by lipopolysaccharide (LPS), the expression of SULT2A1 can be suppressed. nih.gov This downregulation is thought to be mediated by pro-inflammatory cytokines like TNF-α and IL-1β, which in turn suppress the activity of nuclear receptors that regulate SULT2A1 transcription. nih.gov Furthermore, 17β-estradiol (E2) has been shown to induce the expression of SULT2A1 through the estrogen receptor α (ERα). nih.gov

Deconjugation and Hydrolysis by Steroid Sulfatases (STS)

The reverse reaction of sulfation, known as deconjugation or hydrolysis, is catalyzed by the enzyme steroid sulfatase (STS). nih.govoup.com This enzyme is crucial for converting biologically inactive steroid sulfates back into their active, unconjugated forms. nih.govoup.com

Mechanisms of 17-Sulfate Hydrolysis

Steroid sulfatase facilitates the hydrolysis of the sulfate ester bond at the 17-position of androstane-3,17-diol 17-sulfate. nih.govoup.com This process involves the cleavage of the sulfate group, releasing the free steroid and a sulfate ion. researchgate.net The enzyme is widely distributed throughout the body and its activity is implicated in various physiological and pathological processes. nih.govoup.com While the precise catalytic mechanism is complex, it is understood to involve a formylglycine residue within the active site of the enzyme. researchgate.net

Tissue-Specific Expression and Activity of STS

Steroid sulfatase (STS) is the key enzyme responsible for hydrolyzing steroid sulfates, including this compound, into their unconjugated, biologically active forms. The expression and activity of STS vary significantly across different tissues, leading to tissue-specific regulation of steroid hormone action.

High levels of STS activity are observed in the placenta, which is a major site of estrogen synthesis. The endometrium also exhibits significant STS activity, which fluctuates during the menstrual cycle. In breast tissue, particularly in breast cancer cells, STS expression is often elevated, contributing to the local production of estrogens that can fuel tumor growth. Other tissues with notable STS expression include the liver, skin, and brain. This widespread distribution highlights the diverse roles of steroid sulfates as a reservoir for active hormones in various physiological contexts.

| Tissue | Relative STS Expression/Activity | Primary Function |

|---|---|---|

| Placenta | Very High | Key role in estrogen synthesis during pregnancy. |

| Endometrium | High (Varies with menstrual cycle) | Regulation of local estrogen levels. |

| Breast (including cancer tissue) | High | Local production of estrogens that can influence cell proliferation. |

| Liver | Moderate | Metabolism and clearance of steroid sulfates. |

| Skin | Moderate | Local androgen and estrogen production. |

| Brain | Present | Formation of neuroactive steroids. |

Regulation of STS Activity and Physiological Implications

The activity of steroid sulfatase is subject to regulation by various factors, which has significant physiological consequences. This regulation can occur at the level of gene expression and through post-translational modifications of the enzyme.

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), have been shown to upregulate STS expression in various cell types. This suggests a link between inflammation and increased local production of active steroid hormones. In contrast, other signaling molecules can downregulate STS activity. The intricate regulation of STS allows for fine-tuning of steroid hormone levels in specific tissues, which is crucial for maintaining normal physiological functions and can be a factor in pathological conditions like hormone-dependent cancers.

Interconversion with Other Androstane Metabolites

This compound is part of a complex network of metabolic conversions involving other androstane derivatives. These interconversions are critical for modulating the androgenic signal.

Relationship to Androstanediols (e.g., 3α-androstanediol, 3β-androstanediol)

This compound can be formed from the sulfation of androstanediols, primarily 3α-androstanediol and 3β-androstanediol. These androstanediols are metabolites of dihydrotestosterone (DHT) and are considered to have weaker androgenic activity. The sulfation of these compounds at the 17-position effectively inactivates them, preventing them from binding to the androgen receptor.

Conversely, the hydrolysis of this compound by STS can release the free androstanediols. This reversible reaction highlights the role of sulfation as a mechanism for creating a circulating reservoir of precursor steroids that can be reactivated in target tissues.

Pathways Involving 5α-Reductase and Hydroxysteroid Oxidoreductases (HSDs)

The formation of the precursors to this compound is dependent on the activity of 5α-reductase and various hydroxysteroid oxidoreductases (HSDs). 5α-reductase catalyzes the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).

DHT can then be metabolized by HSDs. Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) convert DHT to 3α-androstanediol and 3β-androstanediol, respectively. These androstanediols can then be sulfated to form this compound. The interplay between these enzymes determines the local balance of active and inactive androgens.

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| 5α-Reductase | Reduces the double bond in the A-ring of testosterone. | Testosterone | Dihydrotestosterone (DHT) |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduces the 3-keto group of DHT. | Dihydrotestosterone (DHT) | 3α-Androstanediol |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduces the 3-keto group of DHT. | Dihydrotestosterone (DHT) | 3β-Androstanediol |

| Steroid Sulfatase (STS) | Hydrolyzes steroid sulfates. | This compound | Androstanediols |

| Sulfotransferase (SULT) | Adds a sulfate group to steroids. | Androstanediols | This compound |

Formation and Significance of Double Sulfates (Disulfates)

In addition to the monosulfated form, androstane metabolites can also exist as double sulfates, or disulfates. For instance, androstane-3,17-diol can be sulfated at both the 3- and 17-positions to form androstane-3,17-diol disulfate.

The formation of these disulfates represents a further step in the inactivation and facilitation of excretion of these steroid metabolites. The addition of a second sulfate group increases the water solubility of the molecule, making it more readily eliminated in the urine. The presence of these disulfated forms in circulation and urine provides a more complete picture of the metabolic flux through the androstane pathway.

Physiological Distribution and Homeostasis of Androstane 3,17 Diol 17 Sulfate

Systemic Circulation and Peripheral Blood Concentrations

Androstane-3,17-diol (B1195386) 17-sulfate is a recognized component of the circulating pool of steroids. In immature female rats, studies have revealed that approximately two-thirds of 5α-androstane-3α,17β-diol and its 3β-epimer are present in the peripheral blood as sulfates.

Research in mature boars has identified 5α-androstane-3β,17β-diol sulfate (B86663) as a significant secretory product found in testicular venous blood, indicating its direct release into the bloodstream from the testes. nih.gov While direct quantitative data for Androstane-3,17-diol 17-sulfate in human peripheral blood is limited in the provided search results, a study on young healthy adults measured the serum levels of the unconjugated form, 5α-androstane-3β,17β-diol (3βAdiol). plos.org This study, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides valuable context for the precursor of the sulfated form. plos.org

The following table summarizes the serum concentrations of the unconjugated form, 5α-androstane-3β,17β-diol, in young adults, which can be considered a precursor to the sulfated compound of interest.

Interactive Data Table: Serum 5α-androstane-3β,17β-diol (3βAdiol) Levels in Young Adults

| Sex | Mean ± SD (pg/mL) |

| Men | 38.02 ± 11.13 |

| Women (Follicular Phase) | 28.56 ± 8.79 |

| Women (Midcycle) | 33.56 ± 11.01 |

| Women (Mid-luteal Phase) | 30.73 ± 9.01 |

Data sourced from a study on young healthy volunteers. plos.org

Tissue-Specific Accumulation and Secretion

The production and secretion of this compound are not uniform throughout the body, with specific tissues playing a primary role in its synthesis and release.

The testes, and specifically the Leydig cells within the testes, are a major site of this compound production. Research has demonstrated that 5α-androstane-3β,17β-diol sulfate is a major secretory steroid of the mature boar testes. nih.gov When porcine Leydig cells were cultured and incubated with androstenedione, 5α-androstane-3β,17β-diol sulfate was identified as a key product in the culture media, confirming Leydig cells as a direct source. nih.gov Furthermore, the use of a 5α-reductase inhibitor significantly reduced the presence of this sulfated steroid, highlighting the enzymatic pathway involved in its production. nih.gov

Androstane-3,17-diol and its derivatives are considered neurosteroids, meaning they are synthesized within the central nervous system (CNS) and can modulate neuronal activity. nih.gov While the direct measurement of this compound in the CNS is not detailed in the provided search results, the presence of its unconjugated precursor and the general classification of sulfated steroids as neuroactive molecules suggest its potential role within the neurosteroid pool. nih.gov Neurosteroids, including androstane (B1237026) derivatives, can influence brain excitability, and sulfated neurosteroids like pregnenolone (B344588) sulfate are known to be memory-enhancing agents. nih.gov The metabolism of androgens like testosterone (B1683101) within the brain leads to the formation of compounds such as 5α-androstane-3α,17β-diol, which can then potentially be sulfated. nih.gov

Temporal and Developmental Variations (e.g., Circadian Rhythms, Immature States)

The levels of Androstane-3,17-diol and its sulfated form can vary depending on the developmental stage of an organism and may exhibit daily rhythmic fluctuations.

In immature female rats, a significant portion of circulating 5α-androstane-3α,17β-diol and its epimer exists in the sulfated form. d-nb.info This suggests a potentially important role for this compound during early development. Furthermore, a study on immature male rats indicated an influence of the time of day on the serum concentrations of 5α-androstane-3α,17β-diol, suggesting the presence of a circadian rhythm. nih.gov

Age-related changes in the unconjugated form have also been observed in humans. A study on normal men showed a significant decline in serum 5α-androstane-3α,17β-diol levels in men aged 60-80 years compared to younger age groups. This decline corresponds with the age-related decrease in testosterone and dihydrotestosterone (B1667394).

Interactive Data Table: Age-Related Changes in Serum 5α-androstane-3α,17β-diol in Men

| Age Group (years) | Mean ± SEM (pmol/l) |

| 20-40 | 857.3 ± 36.3 |

| 40-60 | 878.1 ± 33.8 |

| 60-80 | 645.6 ± 26.6 |

Molecular Mechanisms of Action and Biological Function of Androstane 3,17 Diol 17 Sulfate

Nuclear Receptor Interactions

The interactions of Androstane-3,17-diol (B1195386) with nuclear receptors are highly specific to its isomeric form. The 3β-diol isomer is a potent estrogenic compound, while both isomers have minimal affinity for the androgen receptor.

Estrogen Receptor Beta (ERβ) Agonistic Activity

The 5α-androstane-3β,17β-diol (3β-Adiol) isomer is a selective, high-affinity agonist of Estrogen Receptor Beta (ERβ). wikipedia.org It binds efficiently to ERβ and activates its signaling pathways. nih.gov This interaction is considered a key mechanism for its biological effects in various tissues, including the prostate and brain. wikipedia.orgnih.gov For instance, in the prostate, 3β-Adiol is considered a physiological ligand for ERβ, where it can modulate receptor expression and inhibit the migration of prostate cancer cells through ERβ activation. nih.govnih.gov Research has also shown that 3β-Adiol can stimulate DNA synthesis in spermatogonia via an ERβ-dependent pathway, suggesting a role in spermatogenesis. houstonmethodist.org Its affinity for ERβ is significant, though lower than that of estradiol. wikipedia.org

Distinction from Androgen Receptor (AR) Binding and Activation

A critical feature of 5α-androstane-3β,17β-diol is its inability to bind to the Androgen Receptor (AR). wikipedia.orgnih.govnih.gov This distinguishes its actions from those of its precursor, dihydrotestosterone (B1667394) (DHT), which is a potent androgen. While DHT exerts its effects through the AR, the metabolic conversion of DHT to 3β-Adiol shifts the signaling from an androgenic pathway to an estrogenic one, specifically mediated by ERβ. nih.gov Similarly, the 3α-diol isomer also possesses very weak binding activity for the androgen receptor. nih.gov

Membrane Receptor and Ion Channel Modulation (Neurosteroid Actions)

The neurosteroid actions of Androstane-3,17-diol are also isomer-specific, with the 3α-isomer being a key modulator of the GABA-A receptor, an activity not shared by the 3β-isomer.

Positive Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The 5α-androstane-3α,17β-diol (3α-Adiol) isomer is a potent neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.org It binds to a site on the receptor complex that is distinct from the GABA binding site, enhancing the receptor's response to GABA. nih.gov This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. In stark contrast, its isomer, 5α-androstane-3β,17β-diol, does not bind to or modulate the GABA-A receptor. wikipedia.orgnih.gov The distinct actions of these two isomers at the GABA-A receptor highlight the critical importance of their stereochemistry in determining their neurosteroid function.

Influence on Neuronal Excitability and Synaptic Transmission

Data Tables

Table 1: Receptor Interaction Profile of Androstane-3,17-diol Isomers

| Compound | Primary Receptor Target | Receptor Action | Androgen Receptor (AR) Binding |

|---|---|---|---|

| 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor Beta (ERβ) | Agonist | No |

| 5α-androstane-3α,17β-diol (3α-Adiol) | GABA-A Receptor | Positive Allosteric Modulator | Weak |

Table 2: Summary of Biological Functions of Androstane-3,17-diol Isomers

| Isomer | Biological Function Category | Specific Action |

|---|---|---|

| 5α-androstane-3β,17β-diol (3β-Adiol) | Nuclear Receptor Signaling | Inhibits prostate cancer cell migration; Regulates gene expression (e.g., E-cadherin); Modulates HPA axis stress response. |

| 5α-androstane-3α,17β-diol (3α-Adiol) | Neurosteroid Action | Reduces neuronal excitability; Produces anxiolytic and anticonvulsant effects. |

Enzymatic Regulation and Feedback Loops

The biological activity stemming from Androstane-3,17-diol 17-sulfate is contingent on its initial hydrolysis by steroid sulfatase (STS) to the unconjugated Androstane-3,17-diol. nih.gov Once desulfated, the resulting steroid metabolite can modulate the activity of various enzymes and is itself a substrate for further metabolic conversion, creating a complex regulatory network.

Inhibition or Modulation of Steroidogenic Enzymes

The desulfated metabolites of this compound, particularly the 3β-diol isomer, are implicated in the modulation of steroidogenic pathways, especially in the context of hormone-sensitive cancers. In models of estrogen-deprived breast cancer, cells can adapt by up-regulating steroidogenic enzymes to synthesize active estrogens from available androgens. nih.gov The metabolite 5α-androstane-3β,17β-diol (3β-Adiol) is a key player in this process, acting as an estrogenic steroid that can drive cell growth. nih.gov This indicates that the presence of Androstane-3,17-diol, following desulfation, can influence the local hormonal environment by participating in feedback loops that regulate the expression and activity of enzymes responsible for steroid synthesis.

Table 1: Steroidogenic Enzymes Modulated by Androstane-3,17-diol Metabolites

| Enzyme Family | Specific Enzyme(s) | Observed Effect | Cell/Tissue Model | Citation |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 17β-HSD | Interconversion of steroid metabolites, influencing local androgen concentrations. | Prostate Gland | frontiersin.org |

| Aromatase (CYP19A1) | Aromatase | Upregulated in breast cancer cells under estrogen deprivation, contributing to the conversion of androgens to estrogens. | Breast Cancer Cells | nih.gov |

| 5α-reductase | 5α-reductase | Its inhibition was shown to reduce the formation of 5α-androstane-3β,17β-diol sulfate (B86663), confirming its role in the metabolic pathway. | Porcine Leydig Cells | nih.gov |

Interactions with Other Metabolic Enzymes (e.g., Oxidoreductases)

Following its formation via desulfation, Androstane-3,17-diol is a substrate for several other metabolic enzymes, which finely tune its biological activity.

Hydroxysteroid Dehydrogenases (HSDs) : These enzymes, a class of oxidoreductases, reversibly convert dihydrotestosterone (DHT) into its metabolites, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). frontiersin.org The expression of reductive 3α-HSDs in cancerous prostate tissue could lead to an accumulation of 3α-diol, which may support cancer growth even during androgen deprivation therapy. nih.gov

Cytochrome P450 Enzymes : The enzyme CYP7B1 has been identified as responsible for the metabolism and inactivation of 3β-diol. researchgate.net This provides another layer of regulation, where the activity of CYP7B1 can determine the duration and intensity of the steroid's effects. researchgate.net Enzymatic hydroxylation of 3β-diol is considered a key factor in controlling the levels of the potent androgen DHT within the prostate. nih.gov

Cellular and Subcellular Signaling Cascades

The active, desulfated forms of Androstane-3,17-diol exert their influence by modulating a variety of intracellular signaling pathways that govern fundamental cellular processes. These actions are typically initiated by the binding of the steroid to specific receptors or through other non-genomic mechanisms.

Regulation of Gene Expression and Protein Synthesis

The unconjugated metabolites of this compound have been shown to directly alter the expression of genes critical to cell behavior.

In a study using human prostate cancer LNCaP cells, 5α-androstane-3α,17β-diol (3α-diol) was found to regulate a distinct set of 30 genes involved in signal transduction, transcription regulation, and cell proliferation. nih.gov This pattern of gene expression was notably more similar to that induced by epidermal growth factor (EGF) than to that induced by DHT. nih.gov

Furthermore, the 3β-diol metabolite demonstrates the ability to induce the expression of E-cadherin in prostate cancer cells. nih.gov E-cadherin is a crucial cell adhesion protein, and its presence is known to be capable of suppressing the formation of metastases, suggesting a protective role for 3β-diol against cancer invasion. nih.gov

Table 2: Gene Expression Regulated by Androstane-3,17-diol Metabolites

| Metabolite | Regulated Gene/Protein | Effect on Expression | Cellular Process | Cell Model | Citation |

| 5α-androstane-3α,17β-diol | Set of 30 responsive genes | Upregulation / Modulation | Signal Transduction, Cell Proliferation | LNCaP (Prostate Cancer) | nih.gov |

| 5α-androstane-3β,17β-diol | E-cadherin | Induction | Cell Adhesion, Inhibition of Migration | Prostate Cancer Cells | nih.gov |

| 5α-androstane-3α,17β-diol | β-catenin, Akt | Regulation | Cell Survival, Proliferation | LNCaP (Prostate Cancer) | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., MAPK, Src, EGFR)

The biological effects of desulfated Androstane-3,17-diol are transduced through key intracellular signaling cascades.

EGF-like Pathways : Research has shown that 5α-androstane-3α,17β-diol (3α-diol) stimulates prostate cancer cell proliferation by activating a pathway that strongly resembles the one used by epidermal growth factor (EGF). nih.gov

Akt Signaling : In contrast to DHT, 3α-diol was found to regulate unique patterns of Akt expression and phosphorylation in both standard and androgen receptor-silenced LNCaP prostate cancer cells, highlighting an androgen receptor-independent mechanism for promoting cell survival. nih.gov

Estrogen Receptor (ER) Signaling : The metabolite 5α-androstane-3β,17β-diol (3β-Adiol) is estrogenic and induces growth in breast cancer cells by activating ERα and its downstream signaling pathways. nih.gov In prostate cancer cells, it exerts its effects, such as inhibiting cell migration, through the activation of estrogen receptor beta (ERβ). nih.gov

Impact on Cell Proliferation, Differentiation, and Apoptosis (in vitro models)

The influence of Androstane-3,17-diol metabolites on cell fate is highly dependent on the specific isomer, cell type, and receptor context.

In prostate cancer, the effects are dichotomous. 5α-androstane-3α,17β-diol (3α-diol) was shown to support the proliferation of androgen-sensitive LNCaP cells and, significantly, also AR-negative PC-3 cells. nih.gov Conversely, 5α-androstane-3β,17β-diol (3β-Adiol) has been reported to inhibit the proliferation of AR-negative prostate cancer cells DU145 and PC3. researchgate.net

In breast cancer, 3β-Adiol stimulates the proliferation of ER-positive cell lines, including MCF-7 and T47D, acting as an estrogen. nih.govnih.gov However, in the presence of estradiol, it can inhibit this estrogen-stimulated growth. nih.gov

In other cancer types, related neurosteroids show potent cytotoxic activity. For example, 3beta-androstene-17alpha-diol (17alpha-AED) was found to be a powerful inhibitor of cell proliferation in T98G and U251MG glioblastoma cells and induced significant apoptosis in U937 lymphoma cells. researchgate.netnih.gov

Table 3: In Vitro Effects of Androstane-3,17-diol Metabolites on Cell Fate

| Metabolite/Analogue | Cell Line | Cell Type | Effect | Citation |

| 5α-androstane-3α,17β-diol (3α-diol) | LNCaP, PC-3 | Prostate Cancer | Supports proliferation and survival. | nih.gov |

| 5α-androstane-3β,17β-diol (3β-Adiol) | DU145, PC3 | Prostate Cancer | Inhibits proliferation. | researchgate.net |

| 5α-androstane-3β,17β-diol (3β-Adiol) | PC-3 | Prostate Cancer | Inhibits cell migration. | nih.gov |

| 5α-androstane-3β,17β-diol (3β-Adiol) | MCF-7, T47D | Breast Cancer (ER+) | Stimulates proliferation. | nih.govnih.gov |

| 3beta-androstene-17alpha-diol (17alpha-AED) | T98G, U251MG | Glioblastoma | Inhibits proliferation, causes vacuolization. | nih.gov |

| 3beta-androstene-17alpha-diol (17alpha-AED) | U937 | Lymphoma | Induces apoptosis. | researchgate.netnih.gov |

Advanced Analytical Methodologies for Research on Androstane 3,17 Diol 17 Sulfate

High-Resolution Mass Spectrometry-Based Techniques

High-resolution mass spectrometry (HRMS) has become an indispensable tool in steroid analysis, offering high specificity and sensitivity. For sulfated steroids like androstane-3,17-diol (B1195386) 17-sulfate, these techniques allow for precise mass measurements, which aids in the unequivocal identification of the analyte and its metabolites, distinguishing them from other isobaric interferences in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroids in biological fluids due to its exceptional sensitivity and specificity. plos.orgnih.gov While direct analysis of sulfated steroids is possible, a common strategy involves an enzymatic hydrolysis step (deconjugation) during sample preparation to cleave the sulfate (B86663) group, allowing for the quantification of the parent steroid, androstane-3,17-diol. nih.gov The analysis of the unconjugated form often provides better chromatographic performance and ionization efficiency.

Research focused on the parent androstane (B1237026) diols has established robust LC-MS/MS methods. For instance, a study quantifying 5α-androstane-3β,17β-diol (3βAdiol), a closely related compound, utilized specific precursor-to-product ion transitions for detection. plos.orgnih.gov Stable isotope-labeled internal standards, such as [¹³C₃]-5α-androstane-3β,17β-diol, are crucial for accurate quantification, compensating for matrix effects and variations during sample processing and analysis. nih.gov Derivatization can also be employed to enhance signal intensity. plos.org Methods have achieved remarkable sensitivity, with lower limits of quantitation (LLOQ) reaching the picogram per milliliter (pg/mL) level, which is essential for measuring the low physiological concentrations of these steroids. plos.orgnih.govnih.gov

Interactive Table 1: Example LC-MS/MS Parameters for Androstane Diol Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| 5α-androstane-3β,17β-diol (3βAdiol) | 503.3 | 257.1 | 2.5 pg/mL | plos.orgnih.gov |

| 3βAdiol-d₃ (Internal Standard) | 506.3 | 260.1 | N/A | plos.orgnih.gov |

| 5α-androstane-3α,17β-diol | N/A | N/A | 1.0 pg (on column) | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis. nih.gov However, due to the low volatility and polar nature of steroids like androstane-3,17-diol, chemical derivatization is a mandatory step prior to GC analysis. nih.gov For the analysis of androstane-3,17-diol 17-sulfate, a hydrolysis step to remove the sulfate moiety is required, followed by derivatization of the resulting hydroxyl groups.

Various derivatization strategies have been developed to improve the gas chromatographic properties and mass spectrometric fragmentation of androstane diols. The most common approach is silylation, which creates trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) ethers. nist.govcapes.gov.br These derivatives are more volatile and thermally stable, and they produce characteristic fragmentation patterns upon electron ionization, which is useful for structural elucidation and selected ion monitoring (SIM) for quantification. capes.gov.br Acetylation to form diacetate derivatives is another viable strategy that yields clear mass spectra suitable for unequivocal identification. researchgate.net

Interactive Table 2: Derivatization Strategies for GC-MS Analysis of Androstane Diols

| Derivatization Agent | Resulting Derivative | Application Note | Reference(s) |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Forms bis-TMS derivatives for enhanced volatility and specific mass fragments. | nist.govnist.gov |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | t-Butyldimethylsilyl (t-BDMS) ether | Used for creating stable derivatives suitable for selected ion monitoring. | capes.gov.br |

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) represents a significant advancement in analytical capability. UHPLC systems use columns with smaller particles, leading to sharper peaks, better resolution, and faster analysis times compared to conventional HPLC. When paired with HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers, this setup allows for the collection of highly accurate mass data.

For a compound like this compound, UHPLC-HRMS offers several advantages. The high resolving power of the mass spectrometer can differentiate the analyte from co-eluting matrix components with very similar masses, reducing interferences and improving detection limits. The accurate mass measurement facilitates confident formula generation for the parent ion and its fragments, confirming the identity of the steroid without relying solely on reference standards. While specific validated methods for this compound using UHPLC-HRMS are not extensively detailed in the provided literature, the application of UPLC-MS/MS systems for related steroids demonstrates the utility of high-performance liquid chromatography in this field. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

The quality of analytical data is highly dependent on the sample preparation process. The goal is to isolate and concentrate the target analyte, such as this compound, from complex biological matrices like plasma, serum, or tissue, while removing interfering substances like proteins, lipids, and other steroids. nih.govresearchgate.net

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating steroid samples from biological fluids. The methodology relies on the partitioning of the analyte between a solid sorbent and a liquid phase. For steroids, reversed-phase sorbents like C18 are commonly employed. capes.gov.br

The optimization of an SPE protocol involves several steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The pre-treated biological sample (e.g., serum after protein precipitation) is passed through the cartridge. The nonpolar steroid analytes are retained on the C18 sorbent.

Washing: A polar solvent (e.g., water/methanol mixture) is used to wash away salts and other hydrophilic impurities while the analyte remains bound to the sorbent.

Elution: A nonpolar organic solvent (e.g., methanol, acetonitrile) is used to elute the retained steroid from the sorbent.

Modern SPE technologies, such as those using a fritless, uniform sorbent bed, offer improved performance by preventing channeling and voiding, which leads to higher reproducibility and recovery. thermofisher.com For sulfated steroids, the protocol may include separate elution steps to isolate free and conjugated fractions or may be performed after an initial hydrolysis step.

Liquid-liquid extraction (LLE) is a classic and effective method for extracting steroids from aqueous biological samples. The principle is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. Steroids, being lipophilic, are readily extracted into nonpolar organic solvents such as diethyl ether, ethyl acetate, or hexane.

A typical LLE protocol involves mixing the biological sample with the extraction solvent, vortexing to ensure thorough mixing, and then centrifuging to separate the two phases. The organic layer containing the steroid is then collected, and the solvent is evaporated. nih.gov The resulting residue is reconstituted in a suitable solvent for chromatographic analysis. LLE can be combined with other techniques; for example, it is often used as the primary extraction step before derivatization in GC-MS methods or as a clean-up step in LC-MS/MS protocols. nih.gov Recovery rates for LLE of various steroids from serum have been reported to be in the range of 72-94%. nih.gov

Derivatization Chemistries for Enhanced Detection

The analysis of steroid sulfates like this compound, particularly by gas chromatography-mass spectrometry (GC-MS), often necessitates derivatization. mdpi.comnih.gov This chemical modification enhances the analyte's volatility, thermal stability, and chromatographic properties, leading to improved detection and quantification. researchgate.netresearchgate.net

A primary challenge in the GC-MS analysis of sulfated steroids is the mandatory deconjugation step to cleave the sulfate group, followed by derivatization of the resulting free steroid. mdpi.comnih.gov Common derivatization strategies involve silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. semanticscholar.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov The formation of TMS derivatives, including methyloxime-trimethylsilyl (MO-TMS) ethers, provides significant structural information in mass spectra, aiding in the identification of unknown steroidal compounds. mdpi.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always required for sulfated steroids due to their inherent charge, which allows for direct analysis. mdpi.comnih.gov However, derivatization can significantly enhance the ionization efficiency and, consequently, the sensitivity of the analysis, which is particularly important for detecting low-abundance steroids. nih.govresearchgate.net Dansyl chloride is a popular derivatization reagent for phenolic hydroxyl groups and can increase detection sensitivity by several orders of magnitude. nih.govresearchgate.netnih.govmdpi.com It works by introducing a fluorescent tag, making the derivative amenable to highly sensitive detection methods. sigmaaldrich.com Other derivatization approaches for LC-MS include the use of picolinic acid for hydroxyl groups. researchgate.net

The choice of derivatization chemistry depends on the analytical platform (GC-MS vs. LC-MS) and the specific requirements of the study. While GC-MS necessitates derivatization for volatility, LC-MS employs it to boost sensitivity. researchgate.net

Interactive Table: Common Derivatization Reagents for Steroid Analysis

| Reagent | Target Functional Group | Analytical Technique | Purpose |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | GC-MS | Increases volatility and thermal stability |

| Methoxime-trimethylsilyl (MO-TMS) reagents | Keto and Hydroxyl | GC-MS | Provides structural information |

| Dansyl chloride | Phenolic Hydroxyl | LC-MS | Enhances ionization efficiency and sensitivity |

| Picolinic acid | Hydroxyl | LC-MS | Enhances ionization efficiency |

Immunoassays and Radioligand Binding Assays for Specificity and Sensitivity

Immunoassays and radioligand binding assays have historically been fundamental tools in steroid hormone research, offering high sensitivity for quantifying low concentrations of analytes. nih.gov

Immunoassays , such as radioimmunoassay (RIA), rely on the specific binding of an antibody to the target steroid. The development of antibodies against a specific steroid, like 5α-androstane-3α,17β-diol, allows for its measurement in biological fluids. nih.govnih.gov However, a significant challenge with immunoassays is the potential for cross-reactivity, where the antibody binds to structurally similar steroids, leading to inaccurate measurements. nih.govnih.gov To ensure specificity, chromatographic separation of cross-reacting steroids is often necessary before the immunoassay is performed. nih.gov Despite this limitation, immunoassays are valuable for their relative ease of use and high throughput. nih.gov

Radioligand binding assays are another sensitive technique used to study the interaction of ligands with their receptors. nih.govcreative-bioarray.comgiffordbioscience.com In the context of androgens, these assays can be used to determine the binding affinity of this compound or its desulfated form to the androgen receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a receptor preparation and then measuring the amount of bound radioactivity. researchgate.net Competition assays, where a non-radiolabeled compound competes with the radiolabeled ligand for receptor binding, can be used to determine the relative binding affinity of the test compound. creative-bioarray.comgiffordbioscience.com Scintillation proximity assays (SPA) represent a more advanced, high-throughput format for radioligand binding assays. nih.gov

While powerful, both immunoassays and radioligand binding assays have limitations. The specificity of immunoassays is dependent on the quality of the antibody, and radioligand assays require the handling of radioactive materials. nih.govnih.gov

Method Validation and Quality Control in Research Studies

Rigorous method validation and ongoing quality control are paramount to ensure the reliability and comparability of data from studies on this compound. nih.govaacrjournals.org This is especially critical when dealing with the low concentrations typical of this steroid and the complexity of biological samples. nih.gov

Method validation for analytical techniques like LC-MS/MS involves a comprehensive assessment of several key parameters:

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials. youtube.comstanford.edu

Precision: The degree of agreement among a series of measurements, typically expressed as the coefficient of variation (%CV) for intra- and inter-assay variability. nih.govyoutube.comstanford.edu

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.govmdpi.com

Specificity and Selectivity: The ability of the method to measure the target analyte without interference from other compounds in the sample matrix. nih.govstanford.edu

Linearity and Range: The concentration range over which the assay is accurate and precise. nih.govyoutube.com

Recovery: The efficiency of the extraction process. nih.govnih.gov

Matrix Effects: The influence of other components in the sample on the ionization of the analyte. nih.govyoutube.com

Quality control (QC) procedures are implemented in routine analysis to monitor the performance of the assay over time. nih.gov This typically involves the analysis of QC samples at different concentrations alongside the unknown samples in each analytical run. stanford.edu The results from the QC samples are used to accept or reject the results of the entire batch. researchgate.net The establishment of standard reference materials and participation in external quality assessment schemes are also crucial for ensuring long-term accuracy and comparability between different laboratories. aacrjournals.orgresearchgate.net

The use of isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample, is considered a gold standard approach for achieving high accuracy and precision in steroid hormone analysis. researchgate.net

Interactive Table: Key Parameters for Method Validation

| Parameter | Description |

| Accuracy | Closeness of measurement to the true value. |

| Precision | Reproducibility of the measurement. |

| Sensitivity (LOD/LOQ) | Lowest detectable and quantifiable concentration. |

| Specificity/Selectivity | Ability to measure only the target analyte. |

| Linearity and Range | Concentration range with accurate and precise results. |

| Recovery | Efficiency of sample extraction. |

| Matrix Effects | Influence of the sample matrix on the signal. |

Preclinical Research Models and in Vitro Investigations of Androstane 3,17 Diol 17 Sulfate

Mechanistic Studies in Animal Models (non-human)

Animal models have been instrumental in elucidating the physiological and cellular mechanisms of androstane-3,17-diol (B1195386) isomers.

Research in rodent models suggests that certain metabolites of testosterone (B1683101) play a significant role in modulating the neuroendocrine stress response, particularly through the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The androgen metabolite 5α-androstane-3β,17β-diol (3β-diol) has been identified as a key player in this regulation. nih.gov

Studies in gonadectomized rats and mice have shown that 3β-diol, acting as an agonist for estrogen receptor beta (ERβ), can inhibit the HPA axis response to stressors. nih.govnih.gov This action is characterized by a reduction in the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). nih.govnih.gov The inhibitory effect of 3β-diol on the HPA axis is dependent on functional ERβ, as the effect is absent in ERβ-knockout mice. nih.gov The paraventricular nucleus (PVN) of the hypothalamus, a critical regulatory center for the HPA axis, is a primary site of this activity. nih.govnih.gov Evidence suggests that testosterone's well-known ability to decrease HPA axis activity may be mediated in part by its conversion to dihydrotestosterone (B1667394) (DHT) and subsequent metabolism to 3β-diol. nih.govnih.gov

Table 1: Effects of 5α-androstane-3β,17β-diol (3β-diol) on the HPA Axis in Animal Models

| Animal Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Rodents (Rats, Mice) | Reduces ACTH and corticosterone response to stress. | Binds to and activates Estrogen Receptor Beta (ERβ). | nih.govnih.gov |

| ERβ-Knockout Mice | The inhibitory effect on stress hormones is not observed. | Confirms the essential role of ERβ in mediating the effect. | nih.gov |

Androstane-3,17-diol has been implicated as a regulator of gonadotropin secretion, which is fundamental for reproductive processes like ovulation and spermatogenesis. ctdbase.orgnih.gov

In immature rats, 5α-androstane-3α,17β-diol has been studied for its effects on spermatogenesis. nih.gov Further research identified 5α-androstane-3α,17β-diol as a principal metabolite of pregnenolone (B344588) in the ovaries of rats around the onset of puberty, suggesting a role in ovarian function during this critical developmental period. nih.gov

The in vivo synthesis and regulation of androstane-3,17-diol are closely linked to androgen metabolism in steroidogenic tissues like the testes. In immature mouse testes, 5α-androstane-3α,17β-diol (androstanediol) is the predominant androgen. nih.gov Studies have revealed two primary synthesis pathways for its formation, with the main pathway involving the conversion of testosterone to dihydrotestosterone (DHT), which is then metabolized to androstanediol. nih.gov This process is dependent on the steroid 5α-reductase 1 isoenzyme. nih.gov

Research using rats treated with ethylene (B1197577) dimethanesulfonate (EDS) to eliminate existing Leydig cells has shown that regenerating Leydig cells exhibit a steroidogenic pattern similar to that of developing cells in immature animals. nih.gov During this regeneration, there is a notable peak in the production of 5α-androstane-3α,17β-diol, which subsequently declines as the Leydig cells mature. nih.gov

The actions and distribution of androstane-3,17-diol isomers have been investigated in various tissues, revealing distinct, tissue-specific effects.

Prostate: In the canine prostate, 5α-androstane-3α,17α-diol is formed from testosterone and translocated to the cell nucleus. nih.gov However, studies in castrated beagle dogs showed that this isomer did not promote prostatic growth. nih.gov Conversely, its isomer, 5α-androstane-3α,17β-diol, restored prostate size and weight. nih.gov In rodents, 5α-androstane-3β,17β-diol (3β-Adiol) has been shown to have an antiproliferative effect on the ventral prostate, an action mediated through ERβ. nih.gov Furthermore, 5α-androstane-3α,17β-diol can stimulate the accumulation of cyclic AMP (cAMP) in both human and dog prostate tissue. nih.gov

Brain: 5α-androstane-3α,17β-diol is considered a neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor. wikipedia.org The metabolism of androgens to this compound within the brain is thought to contribute to their anxiolytic and anticonvulsant effects. wikipedia.org Specifically, the conversion of DHT to 5α-androstane-3β,17β-diol occurs within the paraventricular nucleus of the hypothalamus, a key area for stress regulation. nih.gov

Testes: As the primary androgen in immature mouse testes, 5α-androstane-3α,17β-diol plays a significant role in the local steroid environment during development. nih.gov Its production is a key feature of both developing and regenerating Leydig cells in rats. nih.gov

Table 2: Tissue-Specific Responses to Androstane-3,17-diol Isomers in Animal Models

| Tissue | Isomer Studied | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| Prostate | 5α-androstane-3α,17α-diol | Dog | Translocated to nucleus; did not promote growth. | nih.govnih.gov |

| 5α-androstane-3β,17β-diol | Rodent | Antiproliferative effect via ERβ. | nih.gov | |

| 5α-androstane-3α,17β-diol | Dog | Stimulated cAMP accumulation. | nih.gov | |

| Brain | 5α-androstane-3α,17β-diol | N/A (General) | Acts as a neurosteroid at GABA-A receptors. | wikipedia.org |

| 5α-androstane-3β,17β-diol | N/A (General) | Metabolite formed in the hypothalamus (PVN). | nih.gov |

| Testes | 5α-androstane-3α,17β-diol | Mouse, Rat | Predominant androgen in immature testes; produced by regenerating Leydig cells. | nih.govnih.gov |

Cell Culture Model Systems

In vitro studies using cell culture models have provided a more granular view of the cellular and molecular actions of androstane-3,17-diol.

Investigations using isolated interstitial cells from rat testes, which include Leydig cells, have been crucial for understanding steroid production. nih.gov Following the depletion of Leydig cells in vivo, in vitro assessment of the regenerating cell population confirmed a specific pattern of steroidogenesis. nih.gov These regenerating Leydig cells showed a time-dependent capacity for producing 5α-androstane-3α,17β-diol, with production peaking around day 30 of regeneration before declining. nih.gov This in vitro finding corroborates in vivo observations that the steroidogenic profile of regenerating Leydig cells mirrors that of normal Leydig cell development, where 5α-androstane-3α,17β-diol is a significant product of immature cells. nih.govnih.gov

Investigation in Cancer Cell Lines (e.g., Prostate Cancer, Breast Cancer)

The sulfated metabolite of androstane-3,17-diol, androstane-3,17-diol 17-sulfate, is part of a complex network of steroid metabolism that has been investigated in various cancer cell lines. While direct studies on the sulfated form are less common, the actions of its precursor, androstane-3,17-diol (in its various isomeric forms), provide critical insights into the potential roles of its sulfated counterpart. The local conversion of these steroids within cancer cells is a key area of research.

Prostate Cancer

In prostate cancer cell lines, the non-sulfated precursor, 5α-androstane-3α,17β-diol (3α-diol), has been shown to support cell survival and proliferation through signaling pathways that are independent of the androgen receptor (AR). nih.gov This is significant in the context of androgen-deprivation therapy, where the cancer may progress to an androgen-independent state. nih.gov Studies using the androgen-sensitive LNCaP human prostate cancer cell line have demonstrated that 3α-diol can promote cell proliferation even when the AR is silenced. nih.gov This suggests that the accumulation of 3α-diol in the prostate could continue to drive cancer growth despite therapies targeting potent androgens like dihydrotestosterone (DHT) and the AR. nih.gov

Another isomer, 5α-androstane-3β,17β-diol (3β-Adiol), exhibits inhibitory effects on prostate cancer cell migration. nih.gov This action is mediated through the activation of estrogen receptor beta (ERβ), a receptor for which 3β-Adiol has a high affinity, unlike its minimal interaction with the androgen receptor. nih.govresearchgate.net The activation of ERβ by 3β-Adiol leads to the induction of E-cadherin, a protein known to suppress metastasis. researchgate.net

Breast Cancer

In the context of breast cancer, particularly estrogen receptor-positive (ER+) tumors, the metabolism of androgens is of great interest. The metabolite 5α-androstane-3β,17β-diol (3βAdiol) has been found to be estrogenic in breast cancer cells, inducing growth and signaling through the activation of estrogen receptor alpha (ERα). nih.gov This is particularly relevant for patients treated with aromatase inhibitors, which block the conversion of androgens to estrogens. nih.gov Under these estrogen-deprived conditions, breast cancer cells may up-regulate steroidogenic enzymes that can convert androgens into estrogen-like steroids such as 3βAdiol, potentially leading to therapeutic resistance. nih.gov

Conversely, another related compound, 5-Androstene-3β, 17α-diol (α-AED), has demonstrated an inhibitory effect on the proliferation of various breast cancer cell lines, including triple-negative models. nih.gov

Table 1: Effects of Androstane-3,17-diol Isomers on Cancer Cell Lines

| Isomer | Cancer Type | Cell Line(s) | Observed Effect | Receptor(s) Implicated |

| 5α-androstane-3α,17β-diol (3α-diol) | Prostate | LNCaP, PC-3 | Promotes cell survival and proliferation. nih.gov | Androgen Receptor-Independent |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Prostate | DU145 | Inhibits cell migration. nih.govresearchgate.net | Estrogen Receptor β (ERβ) |

| 5α-androstane-3β,17β-diol (3βAdiol) | Breast | MCF-7, T47D, BT-474 | Induces growth and ER-signaling. nih.gov | Estrogen Receptor α (ERα) |

| 5-Androstene-3β, 17α-diol (α-AED) | Breast | MCF-7, MDA-MB231, T-47D, TTU-1 | Inhibits proliferation. nih.gov | Not specified |

Prostate Cancer

The signaling pathways activated by androstane-3,17-diol isomers in prostate cancer cells are multifaceted. 5α-androstane-3α,17β-diol (3α-diol) has been shown to regulate unique patterns of β-catenin and Akt expression, as well as Akt phosphorylation in LNCaP cells, distinct from the effects of DHT. nih.gov Significantly, 3α-diol's proliferative effects were observed in both parental and AR-silenced LNCaP cells, as well as in AR-negative PC-3 cells, underscoring its AR-independent mechanism. nih.gov Further investigation revealed that 3α-diol can stimulate prostate cell proliferation by activating a pathway that resembles the epidermal growth factor (EGF) responsive pathway. nih.gov

In contrast, the inhibitory effect of 5α-androstane-3β,17β-diol (3β-Adiol) on cell migration is linked to the activation of ERβ signaling. nih.gov This activation leads to the downstream expression of E-cadherin, a key molecule in cell adhesion and metastasis suppression. researchgate.net

Breast Cancer

In breast cancer cells, 5α-androstane-3β,17β-diol (3βAdiol) induces growth and signaling by activating ERα. nih.gov This highlights a mechanism where androgen metabolites can exert estrogenic effects, a critical consideration in the development of resistance to endocrine therapies. nih.gov

Neurobiological Effects in Neuronal and Glial Cell Cultures

The neuroactive properties of androstane-3,17-diol have been explored in cell cultures of the nervous system. In human optic nerve head (ONH) astrocytes, 5α-androstane-3α,17β-diol (3α-diol) has been shown to increase the protein levels of the androgen receptor (AR) and glial fibrillary acidic protein (GFAP). nih.gov

Mechanistically, 3α-diol rapidly activates the mitogen-activated protein kinase (MAPK) signaling pathway, evidenced by the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov Furthermore, it also activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.gov The regulation of AR protein levels and phosphorylation by 3α-diol appears to be mediated through this PI3K/Akt pathway. nih.gov This activation may influence various astrocyte functions, including cell motility and survival. nih.gov

As a neurosteroid, 3α-androstanediol is also known to be a potent positive allosteric modulator of the GABAA receptor. wikipedia.org

Enzyme Kinetic and Inhibition Studies (in vitro)

The metabolism of androstane-3,17-diol is governed by the activity of various enzymes, and understanding their kinetics is crucial to comprehending the local concentration and effects of this steroid.

While specific kinetic data for the sulfation of androstane-3,17-diol to this compound is not detailed in the provided context, the reverse reaction and related metabolic steps have been studied. In human benign prostatic hyperplasia (BPH) tissue, the hydroxylation of 5α-androstane-3β,17β-diol (3β-diol) by steroid hydroxylases has been investigated. nih.gov This process is a key factor in controlling the levels of DHT. nih.gov

The Michaelis constant (Km) for the hydroxylation at the C-7α(β) position was found to be significantly lower than at the C-6α(β) position, indicating a higher enzyme affinity for the C-7 hydroxylation pathway. nih.gov The maximal metabolic rate (Vmax) of hydroxylation at the C-6α position was notably lower in the stroma compared to the epithelium of the prostate. nih.gov

Table 2: Enzyme Kinetics of 5α-androstane-3β,17β-diol Hydroxylation in BPH Tissue

| Parameter | C-7α(β) Hydroxylation | C-6α(β) Hydroxylation | Tissue Compartment |

| Mean Km (nM ± SEM) | 168 ± 21 | 601 ± 43 | Stroma and Epithelium |

| Mean Vmax (pmol/mg protein/h) of C-6α hydroxylation | Not specified | 3.4 ± 0.2 | Stroma |

| Mean Vmax (pmol/mg protein/h) of C-6α hydroxylation | Not specified | 23.8 ± 4.1 | Epithelium |

The activity of enzymes metabolizing androstane-3,17-diol can be influenced by various factors. For instance, the hydroxylation of 3β-diol in both the stroma and epithelium of the prostate was found to decrease significantly with the increasing age of the patients. nih.gov This age-related decrease in enzymatic activity could potentially lead to an accumulation of DHT in the stroma of BPH. nih.gov

Future Research Directions and Unanswered Questions

Discovery of Unexplored Metabolic Pathways and Conjugates

The metabolic pathways of Androstane-3,17-diol (B1195386) 17-sulfate are not fully elucidated. While its formation via sulfation of androstane-3,17-diol is established, the potential for further metabolic conversion remains an open area of investigation. nih.gov Research has pointed to the existence of steroid disulfates, which are steroids that have been sulfated at two positions. bioscientifica.com For instance, the detection of metabolites like 5alpha-androstan-3beta,17alpha-diol disulfate suggests that Androstane-3,17-diol 17-sulfate could be a substrate for further sulfation or other enzymatic modifications. mdpi.comhmdb.ca

The "sulfatase pathway," which involves the hydrolysis of steroid sulfates back to their unconjugated forms, is a critical area of research. nih.gov Understanding the tissue-specific expression and regulation of steroid sulfatase in relation to this compound could provide insights into how its activity is controlled at a local level. Future studies employing advanced analytical techniques are needed to trace the metabolic fate of this compound and identify any novel conjugates, which could have their own unique biological activities or serve as biomarkers for specific physiological or pathological states.

Advancements in High-Throughput Analytical Techniques for Metabolomics

The accurate and sensitive quantification of steroid sulfates like this compound is crucial for understanding their physiological roles. The advent of high-throughput analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), has revolutionized the field of steroidomics. oup.com

LC-MS/MS has become a preferred method for the analysis of steroid sulfates as it can measure the intact sulfated molecule, avoiding the need for chemical or enzymatic hydrolysis which can introduce variability. scispace.comnih.gov This technique offers high specificity and sensitivity for a wide range of steroids. scispace.com In contrast, GC-MS has historically required a hydrolysis step to remove the sulfate (B86663) group before analysis. oup.com However, recent advancements have explored the direct analysis of non-hydrolyzed sulfated steroids with GC-MS, which offers high structural elucidating power. nih.govsci-hub.se

Future advancements in these high-throughput techniques will likely focus on improving sensitivity, reducing sample preparation time, and expanding the number of steroid metabolites that can be measured simultaneously in a single analysis. These improvements will be critical for large-scale metabolomics studies aimed at defining the complete steroidome and understanding the role of this compound within it.

Interactive Table: Comparison of Analytical Techniques for Steroid Sulfate Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample Preparation | Direct analysis of intact sulfates is possible. | Traditionally requires hydrolysis and derivatization. |

| Throughput | Generally higher throughput due to simpler sample preparation. | Can be lower throughput due to multi-step sample preparation. |

| Structural Elucidation | Provides molecular weight and fragmentation data. | Offers detailed structural information, especially with electron ionization. uni-muenchen.de |

| Sensitivity | High sensitivity, with lower limits of quantification in the pg/mL range. scispace.com | Comparable sensitivities to LC-MS/MS can be achieved. nih.gov |

| Challenges | Potential for matrix effects (ion suppression or enhancement). | Thermal degradation of analytes and complexity of derivatization. nih.gov |

Integration with Systems Biology and Omics Approaches

To fully comprehend the significance of this compound, a shift from a single-molecule focus to a broader systems-level perspective is necessary. The integration of "steroidomics" with other omics disciplines, such as genomics, transcriptomics, and proteomics, offers a powerful approach to unravel the complex regulatory networks governing steroid metabolism and action. bioscientifica.com

By combining data on genetic variations (genomics) in steroidogenic enzymes and receptors with information on gene expression (transcriptomics) and protein levels (proteomics), researchers can build comprehensive models of the steroid metabolic network. Metabolomics, which includes the measurement of this compound, provides a direct readout of the functional output of this network. This integrated approach can help to identify key regulatory points, uncover novel feedback loops, and predict how perturbations in the system, such as in disease states, affect the levels and activity of this compound and other steroids.

Comparative Physiology and Evolutionary Perspectives on Steroid Sulfates

The study of steroid sulfation across different species can provide valuable insights into the fundamental and conserved roles of these molecules. The enzymes responsible for steroid sulfation (sulfotransferases) and desulfation (steroid sulfatase) are found in a wide range of organisms, from marine invertebrates to mammals, suggesting an ancient evolutionary origin. nih.gov

However, there are also significant species-specific differences. For example, the abundant adrenal production of steroid sulfates is a characteristic feature of primates, including humans, but is less prominent in many other mammals like domestic animals and laboratory rodents. nih.gov Comparative studies can help to elucidate why these differences have evolved and what they mean for the specific functions of steroid sulfates in different species. Investigating the presence and metabolism of this compound and other androstane (B1237026) sulfates in a variety of vertebrate and invertebrate species could reveal conserved functions and shed light on the evolutionary pressures that have shaped steroid signaling pathways.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for quantifying Androstane-3,17-diol 17-sulfate in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for sulfated steroids. Isotope dilution with deuterated internal standards (e.g., deuterium-labeled analogs, as referenced in ) improves accuracy. Sample preparation should include enzymatic hydrolysis (e.g., sulfatase treatment) to distinguish free and conjugated forms. Validate methods using calibration curves with matrix-matched controls to account for ion suppression .

Q. How do thermodynamic properties like logP and water solubility influence the pharmacokinetics of this compound?

- Methodology : The logP value (3.751, as per ) predicts moderate lipophilicity, favoring passive diffusion across membranes but limiting aqueous solubility (log10ws = -4.66). Use shake-flask or HPLC-based methods to experimentally validate logP. Solubility can be modeled using the Abraham equation, incorporating critical parameters like melting enthalpy (hfus = 26.87 kJ/mol) and vapor pressure (hvap = 88.22 kJ/mol) from NIST Webbook data ( ). These properties inform in vitro permeability assays (e.g., Caco-2 cell models) to predict absorption and distribution .

Q. What are the primary metabolic precursors and pathways leading to this compound formation?

- Methodology : Testosterone sulfate (TS) is metabolized via hepatic 5α-reductase and 3α-hydroxysteroid oxidoreductase ( ). Use radiolabeled tracers (e.g., ³H-TS) in microsomal assays to track conversion. Gender-specific differences in rats (e.g., 3α- vs. 3β-isomer production in females vs. males) require comparative studies with liver microsomes from both sexes, coupled with enzyme inhibition (e.g., 5α-reductase inhibitors like dutasteride) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species or experimental models?

- Methodology : Conduct cross-species comparative studies using human fetal liver microsomes ( ) and rodent models. Apply stable isotope labeling (e.g., ¹⁴C-TS) to trace metabolite profiles. Use enzyme-specific inhibitors (e.g., flufenamic acid for AKR1C3 in ) to isolate contributions of individual enzymes. Statistical meta-analysis of existing data (e.g., conflicting reports on polar steroid metabolites in ) should account for variables like substrate concentration, incubation time, and microsomal activity .

Q. What in silico strategies are suitable for modeling the phase behavior and solubility of this compound under physiological conditions?

- Methodology : Molecular dynamics (MD) simulations combined with COSMO-RS theory can predict solubility in biological fluids. Input parameters include critical temperature (tc = 1062.44 K), pressure (pc = 1966.56 kPa), and ideal gas heat capacity (cpg range: 907.30–1050.06 J/mol×K) from Joback and NIST data ( ). Validate models against experimental solubility assays at varying pH and ionic strengths to mimic physiological environments .

Q. How to design experiments to elucidate the role of sulfation vs. glucuronidation in the excretion of Androstane-3,17-diol derivatives?

- Methodology : Use bile-cannulated rat models ( ) to collect biliary metabolites. Apply LC-MS/MS to quantify sulfate (m/z 369.2) and glucuronide (m/z 465.3) conjugates. Inhibit sulfotransferases (e.g., PAPS depletion) or UDP-glucuronosyltransferases (e.g., β-glucuronidase treatment) to assess pathway dominance. Compare excretion kinetics in knockout models lacking specific conjugation enzymes .

Q. What experimental approaches confirm the contribution of AKR1C3 and 5α-reductase isoforms in this compound biosynthesis?

- Methodology : Recombinant enzyme assays with purified AKR1C3 and 5α-reductase isoforms (e.g., SRD5A1/SRD5A2) can quantify catalytic efficiency (kcat/Km). Use selective inhibitors (flufenamic acid for AKR1C3; dutasteride for 5α-reductase) in human hepatocyte cultures. Pair with siRNA knockdowns to validate isoform-specific activity. Measure product formation via stable isotope dilution assays ( ) .

Methodological Notes

- Contradiction Analysis : When reconciling gender-specific metabolism ( ), ensure enzyme activity normalization (e.g., per mg microsomal protein) and control for hormonal status (e.g., estrous cycle in female rats).

- Thermodynamic Modeling : Use Gaussian software for quantum mechanical calculations to refine molecular descriptors (e.g., PSA = 52.6 Ų in ) for solubility predictions.

- Data Reproducibility : Adhere to FAIR principles by documenting raw data (e.g., NIST Webbook parameters in ) and analytical protocols (e.g., Sigma-Aldrich safety data in ) in public repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.